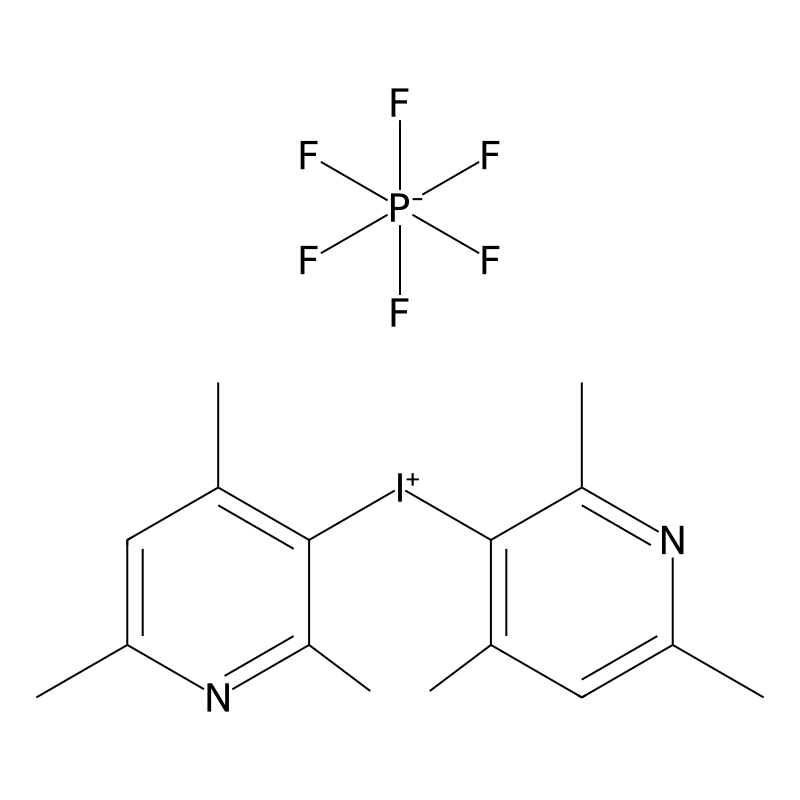

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Electrophilic Halogenation Reactions

(TMPD)I*PF6 functions as a source of electrophilic iodine (I+) for various halogenation reactions. Its key advantage lies in its ability to achieve halogenations that are difficult or impossible with other common reagents [1]. Research has explored its use in:

- Synthesis of 7-membered ring lactones and ethers: (TMPD)I*PF6 has been successfully employed in the preparation of specific lactone and ether ring structures with seven members [1].

- Halogenation of medium-sized ring lactones: Similar to the above, this compound facilitates the halogenation of lactone rings with a specific number of carbon atoms [1].

- Halogenation of aromatic compounds: (TMPD)I*PF6 demonstrates effectiveness in halogenating phenolic compounds like phenols and pyridinols, as well as aromatic compounds containing acetylene groups [1, 2].

These research applications highlight the ability of (TMPD)I*PF6 to achieve selective halogenation in organic molecules where traditional methods might fall short [2].

Source: Citations

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate is a chemical compound with the empirical formula C₁₆H₂₂F₆IN₂P and a molecular weight of 514.23 g/mol. It is recognized for its distinctive structure, which includes two 2,4,6-trimethylpyridine moieties bonded to an iodine atom, accompanied by a hexafluorophosphate counterion. This compound appears as a white to yellow or orange powder and is soluble in polar solvents like acetonitrile and dichloromethane. Its unique properties make it valuable in various chemical and biological applications .

The synthesis of bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate typically involves the reaction of 2,4,6-trimethylpyridine with iodine in the presence of hexafluorophosphate salts. The general procedure includes:

- Preparation of Iodine Salt: Dissolve iodine in an appropriate solvent.

- Addition of Pyridine: Introduce 2,4,6-trimethylpyridine to the iodine solution.

- Formation of Hexafluorophosphate: Add hexafluorophosphate salt to precipitate the desired compound.

- Purification: Isolate and purify the product through recrystallization or chromatography.

This method yields a high-purity product suitable for laboratory use .

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate finds applications primarily in organic synthesis and analytical chemistry. Its roles include:

- Electrophilic Reactant: Used in various organic transformations.

- Photoinitiator: Employed in polymerization processes under UV light.

- Reagent in Proteomics: Utilized for labeling proteins and studying biochemical pathways .

Interaction studies involving bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate focus on its reactivity with nucleophiles and electrophiles. Research indicates that its iodonium center can engage in various interactions leading to the formation of stable adducts or reactive intermediates. These studies are crucial for understanding its behavior in biological systems and synthetic applications .

Several compounds share structural characteristics with bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bis(pyridine)iodonium hexafluorophosphate | Contains pyridine rings; less sterically hindered | Less bulky than bis(2,4,6-trimethylpyridine) |

| Diphenyliodonium hexafluorophosphate | Contains phenyl groups; used in photopolymerization | Different reactivity profile due to phenyl groups |

| Bis(3-methylpyridine)iodonium hexafluorophosphate | Similar pyridine structure; different methylation | Variation in steric hindrance affecting reactivity |

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate stands out due to its bulkiness from the three methyl groups on each pyridine ring, enhancing its electrophilic properties compared to less hindered analogs .

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate is a hypervalent iodine compound with the molecular formula $$ \text{C}{16}\text{H}{22}\text{F}6\text{IN}2\text{P} $$ and a molecular weight of 514.23 g/mol. Its systematic IUPAC name is bis(2,4,6-trimethylpyridin-3-yl)iodanium hexafluorophosphate, and it is cataloged under CAS Registry Number 113119-46-3.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{22}\text{F}6\text{IN}2\text{P} $$ |

| Molecular Weight | 514.23 g/mol |

| CAS Number | 113119-46-3 |

| PubChem Substance ID | 87557984 |

Physical and Structural Properties

The compound typically appears as a white to yellow or orange crystalline solid with a melting point of 126°C (decomposition). It is highly sensitive to light, air, and heat, necessitating storage under inert gas at 0–10°C. Its solubility is limited to polar organic solvents such as dichloromethane and acetonitrile.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | White to yellow/orange crystals |

| Melting Point | 126°C (dec.) |

| Solubility | Polar organic solvents |

| Storage Conditions | 0–10°C, inert atmosphere, dark |

Synthesis and Purification

The synthesis involves reacting iodine with 2,4,6-trimethylpyridine (collidine) in the presence of an oxidizing agent, followed by treatment with hexafluorophosphoric acid:

$$

\text{I}2 + 2 \, \text{C}8\text{H}{11}\text{N} \xrightarrow{\text{Oxidizer}} [\text{C}8\text{H}{11}\text{N}]2\text{I}^+ + \text{HPF}6 \rightarrow [\text{C}8\text{H}{11}\text{N}]2\text{I}^+\text{PF}_6^- + \text{HI}$$Purification is achieved via recrystallization from dichloromethane-diethyl ether mixtures, yielding >98% purity.

Primary Chemical Identity

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate represents a hypervalent iodine compound that belongs to the class of iodonium salts . The compound is formally composed of a bis(2,4,6-trimethylpyridine)iodonium cation paired with a hexafluorophosphate counteranion [1]. This chemical entity is characterized by its unique structural arrangement where a central iodine atom is coordinated to two 2,4,6-trimethylpyridine ligands, with the hexafluorophosphate anion providing charge balance .

The compound exhibits the fundamental properties of hypervalent iodine species, wherein the iodine atom formally contains more than eight electrons in its valence shell, exceeding the traditional octet rule . This hypervalent nature is achieved through the formation of a three-center-four-electron bond system that characterizes iodonium compounds [22].

Systematic Nomenclature

International Union of Pure and Applied Chemistry Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate . This systematic nomenclature follows the lambda convention established for hypervalent compounds, where the term "iodanium" designates the positively charged iodine center [19].

An alternative International Union of Pure and Applied Chemistry systematic name documented in chemical databases is bis(2,4,6-trimethylpyridin-1-ium-1-yl)iodanuide [17]. This nomenclature variation reflects different approaches to describing the electronic structure and bonding arrangement within the iodonium cation [17].

Chemical Abstracts Service Nomenclature

The Chemical Abstracts Service provides the systematic name as Iodine(1+) bis(2,4,6-trimethylpyridine)-, hexafluorophosphate(1−) [15]. This nomenclature emphasizes the formal oxidation state of iodine as +1 and clearly indicates the stoichiometric relationship between the cationic and anionic components [15].

Common Names and Synonyms

The compound is widely recognized under several common names and synonyms that reflect its structural components and chemical classification [3]. The most frequently encountered synonyms include:

| Common Name | Chemical Basis | Reference Source |

|---|---|---|

| Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate | Emphasizes iodine oxidation state | [2] [3] |

| Bis(collidine)iodine hexafluorophosphate | Uses common name for 2,4,6-trimethylpyridine | [12] |

| Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate | Standard iodonium salt designation | [1] [5] |

The term "collidine" represents the common name for 2,4,6-trimethylpyridine, and its use in nomenclature reflects historical naming conventions in organic chemistry [12] [25]. This substitution creates the shortened form "bis(collidine)iodine hexafluorophosphate," which maintains chemical accuracy while providing nomenclatural convenience [12].

Molecular Formula and Registry Information

Molecular Formula

The molecular formula for Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate is established as C₁₆H₂₂F₆IN₂P [1] [2] [5]. This formula represents the complete stoichiometric composition, accounting for both the organic iodonium cation and the inorganic hexafluorophosphate anion [11].

Some sources report slight variations in the molecular formula, with C₁₆H₂₀F₆IN₂P appearing in certain databases [6]. However, the predominant and consistently reported formula across major chemical suppliers and databases is C₁₆H₂₂F₆IN₂P [1] [2] [5] [11].

Molecular Weight

The molecular weight of the compound is consistently reported as 514.23 grams per mole across multiple authoritative sources [1] [2] [5] [11]. This molecular weight reflects the combined mass contributions from all constituent atoms within the complete salt structure [11].

Registry Numbers and Database Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 113119-46-3 | [1] [2] [3] [5] |

| Reaxys Registry Number | 8602331 | [1] [5] |

| PubChem Substance Identification | 87557984 | [1] [5] |

| MDL Number | MFCD00799490 | [17] |

The Chemical Abstracts Service Registry Number 113119-46-3 serves as the primary unique identifier for this compound in chemical databases and regulatory documentation [1] [2] [3] [5]. This registry number ensures unambiguous identification across different naming systems and nomenclature conventions [15].

Structural Identifiers

International Chemical Identifier

The International Chemical Identifier (InChI) provides a standardized textual representation of the compound's molecular structure [6]. The complete InChI string is documented as: InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1 [6].

The corresponding International Chemical Identifier Key (InChIKey) is ZQFVHVVVDAIMQV-UHFFFAOYSA-N [3] [6]. This condensed identifier serves as a fixed-length hash of the complete InChI string, facilitating database searches and compound identification [6].

Simplified Molecular Input Line Entry System

The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear text representation of the molecular structure [17]. The canonical SMILES string is documented as: CC1=CC(C)=N+C(C)=C1 [17]. This notation captures the connectivity and electronic structure of the iodonium salt in a computer-readable format [17].

Chemical Classification

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate belongs to the broader class of hypervalent organoiodine compounds, specifically categorized as an iodonium salt [14]. Within this classification, it represents a lambda-three-iodane (λ³-iodane) species, indicating the presence of three primary bonds at the iodine center [19] [23].

The compound is further classified as a diaryliodonium-type salt, where the term "aryl" encompasses the pyridyl substituents [14]. This classification places it within the established family of compounds that exhibit T-shaped geometry around the hypervalent iodine center [22] [24].

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate represents a classic example of hypervalent iodine chemistry, featuring a distinctive ionic structure composed of a cationic iodonium center coordinated to two substituted pyridine ligands and a hexafluorophosphate counterion [1] [2]. The compound crystallizes with the molecular formula C16H22F6IN2P and a molecular weight of 514.23 grams per mole [3] [4]. The overall architecture demonstrates the characteristic features of λ3-iodane compounds, where the central iodine atom formally contains ten valence electrons in its coordination sphere, exceeding the conventional octet rule [5] [6].

The compound exists as discrete ion pairs in the solid state, with the bis(2,4,6-trimethylpyridine)iodonium cation electrostatically associated with the hexafluorophosphate anion [7] [8]. This ionic nature contributes to the compound's stability under ambient conditions while maintaining its reactivity as an electrophilic iodinating reagent [2] [9]. The crystal structure typically exhibits a melting point range of 124-126°C with decomposition, indicating the thermal lability characteristic of hypervalent iodine compounds [4] [7].

Cationic Structure: The Bis(2,4,6-trimethylpyridine)iodonium Center

Hypervalent Iodine Geometry

The central iodine atom in the cationic component adopts a bent or T-shaped geometry characteristic of hypervalent iodine(III) compounds [10] [6]. This geometry arises from the presence of two lone pairs of electrons on the iodine center, which occupy equatorial positions in a trigonal bipyramidal electron geometry, leaving the two nitrogen donors from the pyridine rings in a bent arrangement [11] [12]. The deviation from linearity is typical for iodonium salts, with bond angles typically ranging from 87° to 93° rather than the idealized 180° of a linear arrangement [10] [13].

Hypervalent Bonding Model

The bonding between iodine and the two pyridine nitrogen atoms is best described using the three-center four-electron (3c-4e) bonding model [5] [6] [14]. In this model, the iodine atom utilizes its 5pz orbital to form a linear overlap with the lone pair orbitals of the two nitrogen atoms [15] [16]. This results in three molecular orbitals: a bonding orbital, a non-bonding orbital, and an antibonding orbital [6] [17]. Four electrons occupy the bonding and non-bonding orbitals, while the antibonding orbital remains empty [5] [12].

The hypervalent bonds formed in this system are significantly longer than conventional covalent bonds, typically measuring 2.10-2.30 Å for the I-N interactions [18] [19]. This elongation reflects the partial bond order of approximately 0.5 for each I-N interaction, consistent with the sharing of bonding character across the three-center system [19] [14]. The weakness of these hypervalent bonds contributes to the compound's utility as a leaving group in organic transformations [6] [17].

2,4,6-Trimethylpyridine Ligands

Each pyridine ring in the structure bears three methyl substituents at the 2, 4, and 6 positions, earning the designation as 2,4,6-trimethylpyridine or collidine [20] [21]. The methyl groups serve multiple structural and electronic functions within the molecular framework. The substitution pattern creates significant steric bulk around the nitrogen donor atoms, which influences the overall geometry and stability of the iodonium center [20] [22].

The electron-donating nature of the methyl substituents enhances the basicity of the pyridine nitrogen atoms, strengthening their coordination to the electrophilic iodine center [21] [23]. This electronic effect is particularly pronounced at the 2 and 6 positions, where the methyl groups are ortho to the nitrogen atom and can participate in hyperconjugative stabilization [20] [23]. The symmetric substitution pattern ensures that both pyridine rings contribute equally to the stabilization of the hypervalent iodine center.

The aromatic rings themselves maintain their planar geometry with typical C-C bond lengths of 1.38-1.40 Å and C-N bond lengths of 1.33-1.35 Å [24] [23]. The methyl substituents adopt typical C-CH3 bond lengths of approximately 1.50-1.52 Å and can freely rotate around their attachment points to the aromatic rings [22] [23].

Anionic Structure: The Hexafluorophosphate Ion

Octahedral Geometry

The hexafluorophosphate anion, [PF6]−, adopts a regular octahedral geometry around the central phosphorus atom [25] [26]. In this arrangement, six fluorine atoms occupy equivalent positions at the vertices of an octahedron, with P-F bond lengths typically measuring 1.56-1.58 Å [27] [26]. The octahedral symmetry results in F-P-F bond angles of exactly 90° for adjacent fluorines and 180° for opposite fluorines [25] [28].

The phosphorus atom in hexafluorophosphate formally exhibits a +5 oxidation state and utilizes sp3d2 hybridization to accommodate the six fluorine ligands [25] [27]. This coordination results in a completed coordination sphere around phosphorus with twelve electrons, satisfying the expanded octet requirements for third-period elements [26] [28]. The high symmetry of the octahedral arrangement contributes to the stability and non-coordinating character of the hexafluorophosphate anion [25] [29].

Non-Coordinating Character

The hexafluorophosphate anion is classified as a weakly coordinating or non-coordinating anion due to its diffuse negative charge and low nucleophilicity [25] [29]. The six strongly electronegative fluorine atoms effectively disperse the negative charge across the octahedral framework, reducing the tendency of the anion to coordinate strongly to metal centers or participate in nucleophilic reactions [25] [29]. This property makes hexafluorophosphate particularly valuable in stabilizing reactive cationic species such as iodonium salts.

The P-F bonds in hexafluorophosphate exhibit significant ionic character due to the large electronegativity difference between phosphorus and fluorine [25] [27]. This ionic bonding contributes to the stability of the anion and its resistance to hydrolysis under mild conditions, although prolonged exposure to basic conditions or elevated temperatures can lead to decomposition with the release of hydrogen fluoride [25].

Intermolecular Interactions and Crystal Packing

Electrostatic Interactions

The crystal structure of bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate is governed primarily by electrostatic interactions between the cationic and anionic components [13] [29]. The positively charged iodonium center exhibits electrostatic attraction to the negatively charged hexafluorophosphate anions, leading to organized packing arrangements in the solid state [30] [13].

The distribution of charge within the iodonium cation is non-uniform, with significant positive charge localized on the iodine center and the immediate vicinity of the I-N bonds [30] [31]. This charge distribution creates regions of enhanced electrostatic potential that can interact favorably with the fluorine atoms of the hexafluorophosphate anion [29] [13].

Secondary Bonding Interactions

In addition to primary electrostatic forces, the crystal structure may feature secondary bonding interactions, including weak hydrogen bonds between the methyl groups of the pyridine rings and the fluorine atoms of the hexafluorophosphate anion [13] [29]. These C-H···F interactions, while individually weak, can contribute collectively to the overall stability of the crystal lattice [29] [13].

The hypervalent iodine center can also participate in halogen bonding interactions with electron-rich regions of neighboring molecules [30] [32]. These interactions involve the electrophilic σ-holes on the iodine atom, which can form attractive contacts with fluorine atoms or other electron donors in the crystal structure [30] [33].

Electronic Structure and Bonding Analysis

Molecular Orbital Considerations

The electronic structure of bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate reflects the hypervalent nature of the central iodine atom and the ionic character of the overall compound [5] [12]. The highest occupied molecular orbitals (HOMO) are primarily localized on the hexafluorophosphate anion, particularly on the fluorine lone pairs, while the lowest unoccupied molecular orbitals (LUMO) are associated with the hypervalent iodine center [6] [31].

The three-center four-electron bonding arrangement creates a unique electronic environment where the bonding electrons are delocalized across the I-N-I framework [14] [15]. This delocalization results in fractional bond orders and contributes to the electrophilic character of the iodine center [6] [17]. The non-bonding molecular orbital in the 3c-4e system retains significant electron density on the nitrogen atoms, explaining their nucleophilic character despite coordination to the electrophilic iodine [14] [16].

Charge Distribution

Natural bond orbital (NBO) analysis and similar computational methods reveal significant charge separation within the iodonium cation [31] [34]. The iodine center carries a substantial positive charge, typically ranging from +0.8 to +1.2 depending on the computational method employed [31] [18]. The nitrogen atoms of the pyridine rings retain partial negative charges, reflecting their role as electron donors in the hypervalent bonding scheme [31] [34].

The methyl substituents on the pyridine rings contribute electron density through hyperconjugative effects, partially stabilizing the positive charge on the nitrogen atoms [20] [21]. This stabilization is crucial for maintaining the integrity of the hypervalent bonding arrangement and contributes to the overall stability of the iodonium cation [23] [22].

Comparative Structural Analysis

Relationship to Other Hypervalent Iodine Compounds

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate shares structural similarities with other diaryliodonium salts and hypervalent iodine compounds [5] [13]. The T-shaped geometry around iodine is characteristic of λ3-iodane compounds, distinguishing them from linear λ5-iodanes such as the Dess-Martin periodinane [6] [12]. The bent geometry reflects the influence of lone pairs on the iodine center, consistent with VSEPR theory predictions for AX2E2 electron arrangements [10] [35].

Comparison with simpler diaryliodonium salts reveals that the steric bulk of the trimethylpyridine ligands influences the exact bond angles and distances within the hypervalent framework [13] [36]. The electron-donating methyl substituents strengthen the I-N interactions relative to unsubstituted pyridine analogs, contributing to enhanced thermal stability [2] [9].

Structural Variations with Different Counterions

The choice of hexafluorophosphate as the counterion influences the crystal packing and physical properties of the compound compared to other possible anions such as chloride, bromide, or triflate [13] [29]. The large, diffuse hexafluorophosphate anion provides effective charge separation and minimizes specific interactions with the iodonium cation, leading to well-defined ionic structures [25] [29].